
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is classified as a COX-2 inhibitor, which means it selectively inhibits the production of prostaglandins that are responsible for inflammation, pain, and fever.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, Diclofenac has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.
实验室实验的优点和局限性
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological profile and availability. It is also relatively inexpensive compared to other drugs used for similar purposes. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1, which can lead to gastrointestinal side effects. In addition, Diclofenac has been shown to have a number of potential toxic effects, including hepatotoxicity and nephrotoxicity.
未来方向
There are a number of future directions for research on Diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than Diclofenac. Another area of interest is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine. Finally, there is a need for further research into the potential toxic effects of Diclofenac and the development of strategies to mitigate these effects.
Conclusion:
Diclofenac is a widely used drug with well-established pharmacological properties. It is a COX-2 inhibitor that is used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1 and its potential toxic effects. Further research is needed to develop more selective COX-2 inhibitors and to investigate the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine.
合成方法
The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of ethyl magnesium bromide to the resulting intermediate. The reaction is then quenched with water and the product is isolated by filtration and recrystallization.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and migraine.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


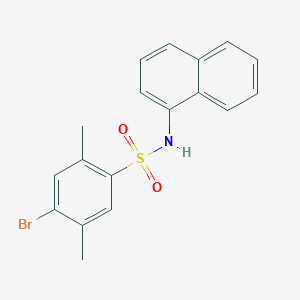
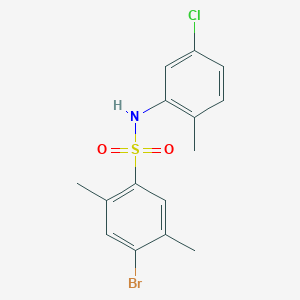
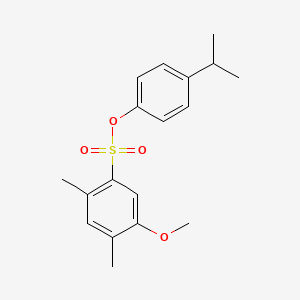
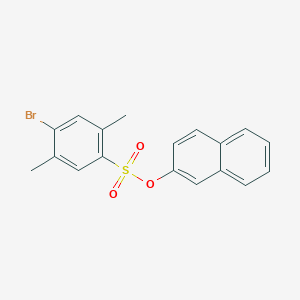


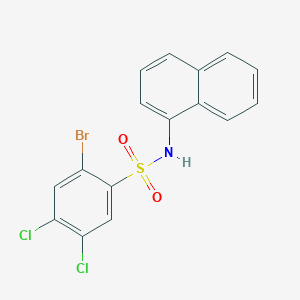
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)
